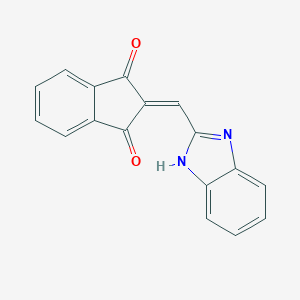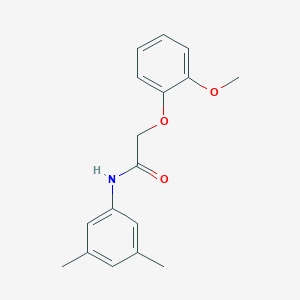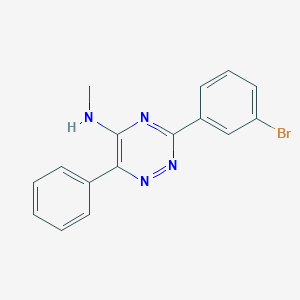
2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied extensively.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione varies depending on its application. In anticancer research, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα. In antimicrobial research, it has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. In antioxidant research, it has been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In anticancer research, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In antimicrobial research, it has been shown to have broad-spectrum activity against various bacteria and fungi. In antioxidant research, it has been shown to protect cells from oxidative damage and reduce inflammation.
実験室実験の利点と制限
One of the advantages of using 2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione in laboratory experiments is its low toxicity. It has been shown to have low cytotoxicity and is well-tolerated by cells. Another advantage is its stability, which makes it suitable for long-term experiments. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on 2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione. One direction is to study its potential as a fluorescent probe for the detection of metal ions in biological and environmental samples. Another direction is to investigate its potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further research is needed to understand the mechanism of action of this compound in various applications and to optimize its synthesis for improved yields and efficiency.
Conclusion:
This compound is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to optimize its use in scientific research.
合成法
2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione can be synthesized using various methods. One of the most common methods is the reaction of 2-aminobenzimidazole and isatin in the presence of a catalyst such as acetic acid. This reaction results in the formation of the desired compound with a yield of up to 80%. Other methods include the reaction of benzimidazole with isatin and the reaction of 2-(1H-benzimidazol-2-yl)aniline with isatin.
科学的研究の応用
2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione has potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and antioxidant properties. It has also been studied for its potential as a fluorescent probe for the detection of metal ions. In addition, this compound has been studied for its potential as a photosensitizer in photodynamic therapy.
特性
分子式 |
C17H10N2O2 |
|---|---|
分子量 |
274.27 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-ylmethylidene)indene-1,3-dione |
InChI |
InChI=1S/C17H10N2O2/c20-16-10-5-1-2-6-11(10)17(21)12(16)9-15-18-13-7-3-4-8-14(13)19-15/h1-9H,(H,18,19) |
InChIキー |
ZZNNHGHVHNHXMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=NC4=CC=CC=C4N3)C2=O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=NC4=CC=CC=C4N3)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)

![3-[5-(2-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B259019.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)

![1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B259026.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)
![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)
![4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine](/img/structure/B259032.png)
![2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine](/img/structure/B259033.png)

![2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)
![4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)